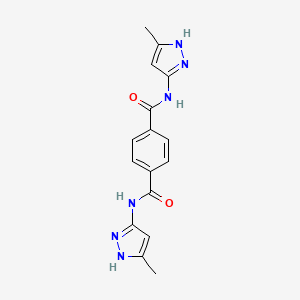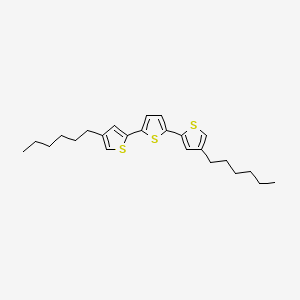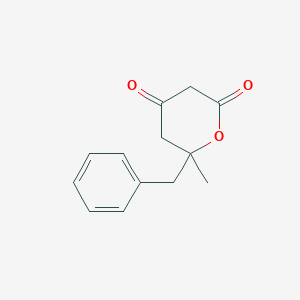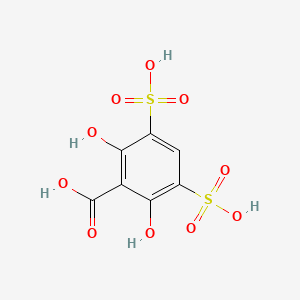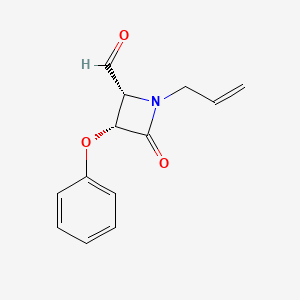
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- is a complex organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.251 . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its phenoxy and propenyl substituents. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
The synthesis of 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- involves multiple steps, typically starting with the preparation of the azetidine ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Análisis De Reacciones Químicas
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and propenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar compounds to 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- include other azetidine derivatives and compounds with phenoxy and propenyl groups. the unique combination of these functional groups and the specific (2R,3R) stereochemistry sets this compound apart. Other similar compounds may include:
- 2-Azetidinecarboxaldehyde derivatives with different substituents.
- Phenoxy-substituted azetidines.
- Propenyl-substituted azetidines .
Propiedades
Número CAS |
201748-24-5 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(2R,3R)-4-oxo-3-phenoxy-1-prop-2-enylazetidine-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-2-8-14-11(9-15)12(13(14)16)17-10-6-4-3-5-7-10/h2-7,9,11-12H,1,8H2/t11-,12+/m0/s1 |
Clave InChI |
ZJICCALHBQBRCU-NWDGAFQWSA-N |
SMILES isomérico |
C=CCN1[C@H]([C@H](C1=O)OC2=CC=CC=C2)C=O |
SMILES canónico |
C=CCN1C(C(C1=O)OC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


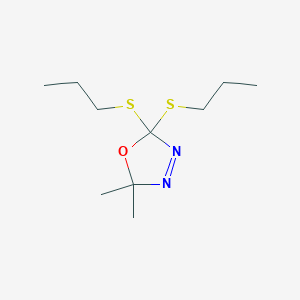
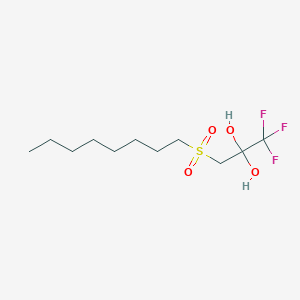
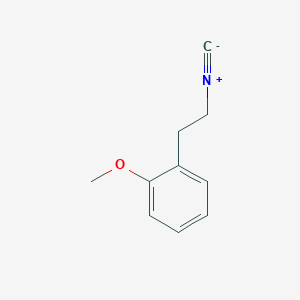
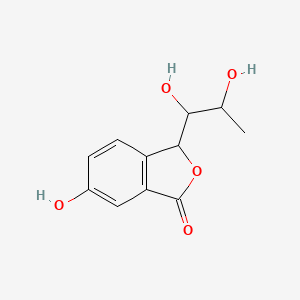
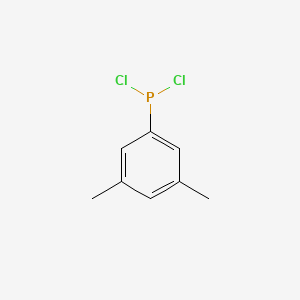
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
